molecular formula C21H17N3O3 B2506127 1-benzyl-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1251706-93-0

1-benzyl-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B2506127
CAS No.: 1251706-93-0
M. Wt: 359.385
InChI Key: ZYGLZYGTJRJJQC-UHFFFAOYSA-N
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Description

1-benzyl-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1-benzyl-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multiple steps. One common synthetic route starts with the preparation of the oxadiazole ring, followed by the introduction of the benzyl and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-benzyl-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule, with studies investigating its effects on various biological systems.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 1-benzyl-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal applications, the compound may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1-benzyl-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can be compared with other oxadiazole derivatives, such as:

    1-benzyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one: This compound lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    1-benzyl-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one: The presence of a chlorine atom instead of a methoxy group can lead to different chemical and biological properties

Properties

IUPAC Name

1-benzyl-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-26-18-10-7-16(8-11-18)20-22-21(27-23-20)17-9-12-19(25)24(14-17)13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGLZYGTJRJJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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